4-Cyano-1H-pyrrole-2-carbohydrazide
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Overview
Description
4-Cyano-1H-pyrrole-2-carbohydrazide is a heterocyclic compound with the molecular formula C6H6N4O. It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1H-pyrrole-2-carbohydrazide typically involves the reaction of 4-Cyano-1H-pyrrole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrole ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-1H-pyrrole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-1H-pyrrole-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano and hydrazide groups are particularly reactive and can form covalent bonds with biological molecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carbohydrazide: Similar structure but lacks the cyano group.
4-Cyano-1H-pyrrole-2-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
4-Cyano-1H-pyrrole-2-carbohydrazide is unique due to the presence of both cyano and carbohydrazide functional groups.
Biological Activity
4-Cyano-1H-pyrrole-2-carbohydrazide is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring with a cyano group at the fourth position and a carbohydrazide group at the second position. Its molecular formula is C_6H_6N_4O, and its unique structural features allow for diverse chemical interactions and biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an antimicrobial, antifungal, and anticancer agent.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The presence of the cyano and carbohydrazide groups enhances its interaction with microbial cell membranes and enzymes, leading to inhibition of growth. Studies have shown that derivatives of this compound can effectively combat various pathogens, making it a candidate for pharmaceutical development.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. It has been observed that certain derivatives inhibit enzymes associated with cancer progression, suggesting a mechanism that could be explored for therapeutic applications in oncology. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit cell migration and invasion in pancreatic cancer cells, indicating potential for further development as anticancer agents.
The biological activity of this compound can be attributed to its ability to form stable complexes with various proteins and enzymes. These interactions are crucial for understanding its mechanism of action within biological systems. The binding affinity of this compound to specific biomolecular targets can provide insights into its efficacy as a drug candidate.
Comparative Analysis with Similar Compounds
The unique features of this compound can be highlighted through comparison with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Methyl-1H-pyrrole-2-carbohydrazide | Methyl group substitution at position 3 | Antimicrobial properties |
4-Amino-1H-pyrrole-2-carbohydrazide | Amino group at position 4 | Potential anticancer activity |
1H-Pyrrole-2-carbohydrazide | Basic structure without cyano group | General biological activity |
4-Cyano-3-methyl-1H-pyrrole | Methyl substitution at position 3 | Antimicrobial and antifungal activities |
This table illustrates how the combination of the cyano group and carbohydrazide moiety in this compound enhances its reactivity and biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of pyrrole derivatives, including this compound:
- Synthesis and Antimicrobial Evaluation : A study synthesized various derivatives of pyrrole compounds, including this compound, which were evaluated against common bacterial strains. The results indicated that this compound exhibited potent antimicrobial activity, particularly against Gram-positive bacteria.
- Anticancer Activity Assessment : In vitro studies assessed the effect of this compound on pancreatic ductal adenocarcinoma (PDA) cells. The findings showed significant inhibition of cell migration and invasion without affecting cell viability, suggesting a selective anticancer mechanism .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various target proteins involved in cancer progression. These studies support the hypothesis that this compound could serve as a lead structure for developing novel anticancer agents .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
4-cyano-1H-pyrrole-2-carbohydrazide |
InChI |
InChI=1S/C6H6N4O/c7-2-4-1-5(9-3-4)6(11)10-8/h1,3,9H,8H2,(H,10,11) |
InChI Key |
ZEHJCXUDSOVIIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1C#N)C(=O)NN |
Origin of Product |
United States |
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